molecular formula C19H13BrN4O3S B281994 {[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid

{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid

Cat. No. B281994
M. Wt: 457.3 g/mol
InChI Key: LNLKXFXRDLLYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazolopyrimidine derivative, which is a class of compounds known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of {[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid is not fully understood. However, it has been suggested that its anti-inflammatory and anti-tumor activities may be due to its ability to inhibit the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that {[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid can modulate the expression of various genes and proteins involved in inflammation, tumor growth, and cell proliferation. It has also been shown to have antioxidant and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

One advantage of using {[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid in lab experiments is its diverse biological activities, which make it a promising compound for investigating various disease states. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.

Future Directions

There are several future directions for research on {[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is its anti-tumor activity, which could lead to the development of new cancer therapies. Additionally, further studies are needed to elucidate its mechanism of action and to identify specific targets for drug development.

Synthesis Methods

The synthesis of {[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid has been reported in the literature. The most common method involves the reaction of 4-bromoacetophenone with thiourea to form 5-(4-bromophenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one, which is then reacted with phenylacetic acid and sulfur to form the final product.

Scientific Research Applications

{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid has been investigated for its potential therapeutic applications. Several studies have reported its anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to have neuroprotective effects and to inhibit the growth of cancer cells.

properties

Molecular Formula

C19H13BrN4O3S

Molecular Weight

457.3 g/mol

IUPAC Name

2-[5-(4-bromophenyl)-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]sulfanylacetic acid

InChI

InChI=1S/C19H13BrN4O3S/c20-12-6-8-13(9-7-12)23-18(27)15-10-21-24(14-4-2-1-3-5-14)17(15)22-19(23)28-11-16(25)26/h1-10H,11H2,(H,25,26)

InChI Key

LNLKXFXRDLLYRM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C(=N3)SCC(=O)O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C(=N3)SCC(=O)O)C4=CC=C(C=C4)Br

Origin of Product

United States

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